4-[(1E)-1-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate
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Overview
Description
4-[(1E)-1-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL ACETATE is a complex organic compound characterized by its unique triazole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-1-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL ACETATE typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-phenyl-1,2,4-triazole with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-1-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL ACETATE can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(1E)-1-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-1-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The triazole group can bind to metal ions or enzyme active sites, modulating their activity. The phenyl acetate moiety may interact with hydrophobic regions of proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL SULFANYL ACETAMIDE: Similar structure but lacks the phenyl acetate group.
4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL SULFANYL ACETIC ACID: Similar structure but has a carboxylic acid group instead of the acetate group.
Uniqueness
4-[(1E)-1-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL ACETATE is unique due to its combination of triazole, phenyl, and acetate groups, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C22H23N5O3S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[4-[(E)-N-[[2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C22H23N5O3S/c1-4-27-21(18-8-6-5-7-9-18)25-26-22(27)31-14-20(29)24-23-15(2)17-10-12-19(13-11-17)30-16(3)28/h5-13H,4,14H2,1-3H3,(H,24,29)/b23-15+ |
InChI Key |
UNIHCAMKJIJXEJ-HZHRSRAPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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